molecular formula C12H15NO2 B069595 Methyl 3-(1-Pyrrolidinyl)benzoate CAS No. 186086-71-5

Methyl 3-(1-Pyrrolidinyl)benzoate

Cat. No.: B069595
CAS No.: 186086-71-5
M. Wt: 205.25 g/mol
InChI Key: JJJUYMBYOGDTKP-UHFFFAOYSA-N
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Description

Methyl 3-(1-Pyrrolidinyl)benzoate is a chemical compound with the molecular formula C12H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a pyrrolidine group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate typically involves the esterification of 3-(1-Pyrrolidinyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-(1-Pyrrolidinyl)benzoic acid+MethanolAcid CatalystMethyl 3-(1-Pyrrolidinyl)benzoate+Water\text{3-(1-Pyrrolidinyl)benzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-(1-Pyrrolidinyl)benzoic acid+MethanolAcid Catalyst​Methyl 3-(1-Pyrrolidinyl)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-Pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(1-Pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ester and a pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJUYMBYOGDTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428084
Record name 3-Pyrrolidin-1-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186086-71-5
Record name 3-Pyrrolidin-1-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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